2-[(2,2-dimethyl-1,2-dihydroquinazolin-4-yl)sulfanyl]-N-(4-methylphenyl)acetamide
Description
The compound 2-[(2,2-dimethyl-1,2-dihydroquinazolin-4-yl)sulfanyl]-N-(4-methylphenyl)acetamide features a sulfanyl acetamide backbone linked to a 2,2-dimethyl-1,2-dihydroquinazolin-4-yl group and a 4-methylphenyl substituent. Quinazoline derivatives are pharmacologically significant, often associated with kinase inhibition, antimicrobial, or anticancer activities due to their ability to interact with biological targets via hydrogen bonding and hydrophobic interactions .
Properties
IUPAC Name |
2-[(2,2-dimethyl-1H-quinazolin-4-yl)sulfanyl]-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3OS/c1-13-8-10-14(11-9-13)20-17(23)12-24-18-15-6-4-5-7-16(15)21-19(2,3)22-18/h4-11,21H,12H2,1-3H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFDKHJIWGKGHRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC(NC3=CC=CC=C32)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,2-dimethyl-1,2-dihydroquinazolin-4-yl)sulfanyl]-N-(4-methylphenyl)acetamide typically involves the reaction of 2,2-dimethyl-1H-quinazolin-4-thiol with N-(4-methylphenyl)acetamide. The reaction is carried out in the presence of a suitable base, such as triethylamine, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to a specific temperature, usually around 80-100°C, for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-[(2,2-dimethyl-1,2-dihydroquinazolin-4-yl)sulfanyl]-N-(4-methylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to obtain the corresponding thiol or amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditionsaqueous or organic solvent, room temperature to elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reaction conditionsanhydrous solvent, low to moderate temperatures.
Substitution: Halides, alkoxides; reaction conditionspolar aprotic solvents, moderate to high temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiol, amine derivatives
Substitution: Halogenated or alkoxylated derivatives
Scientific Research Applications
Antiviral Activity
Recent studies have indicated that compounds with similar structural characteristics to 2-[(2,2-dimethyl-1,2-dihydroquinazolin-4-yl)sulfanyl]-N-(4-methylphenyl)acetamide exhibit antiviral properties. For instance, derivatives of quinazoline have shown effectiveness against various viral strains, including HIV and hepatitis viruses . The mechanism of action often involves inhibition of viral replication or interference with viral protein synthesis.
Anti-inflammatory Properties
Research has demonstrated that quinazoline derivatives can possess anti-inflammatory effects. The compound's structural components may inhibit pro-inflammatory cytokines or enzymes involved in inflammatory pathways. For example, studies on related compounds have shown significant reductions in inflammation markers in vitro and in vivo models .
Anticancer Potential
The anticancer properties of quinazoline derivatives are well-documented. Compounds similar to this compound have been found to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including cell cycle arrest and modulation of signaling pathways .
Case Studies
Synthesis and Modification
The synthesis of this compound can be achieved through various chemical pathways that involve the modification of the quinazoline core. These synthetic routes are crucial for optimizing the compound's efficacy and exploring structure-activity relationships (SAR) to enhance its biological activity.
Mechanism of Action
The mechanism of action of 2-[(2,2-dimethyl-1,2-dihydroquinazolin-4-yl)sulfanyl]-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins that are crucial for the survival and proliferation of cancer cells and bacteria. For example, it may inhibit the activity of tyrosine kinases, which play a key role in cell signaling and growth. Additionally, the compound can induce apoptosis (programmed cell death) in cancer cells by activating specific apoptotic pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heterocyclic Core Modifications
The 1,2-dihydroquinazoline core distinguishes the target compound from analogs with triazole or benzothiazole groups. Key comparisons include:
- Triazole Analogs : Compounds like those in and (e.g., OLC-12, VUAA-1) utilize 1,2,4-triazole cores, which are smaller and more electronegative than dihydroquinazoline. These features may enhance interactions with enzymes or receptors, as seen in Orco agonists targeting insect olfaction .
Substituent Effects
- 4-Methylphenyl vs.
- Chlorophenyl vs. Dimethyl-Dihydroquinazoline : Chlorine substituents (e.g., in ) increase electronegativity and may enhance binding to hydrophobic pockets, whereas the dimethyl-dihydroquinazoline group could stabilize the compound via intramolecular hydrogen bonding .
Physicochemical Properties
- Metabolic Stability : The 2,2-dimethyl group on the quinazoline ring could hinder oxidative metabolism, extending half-life relative to compounds with unsubstituted heterocycles .
Biological Activity
The compound 2-[(2,2-dimethyl-1,2-dihydroquinazolin-4-yl)sulfanyl]-N-(4-methylphenyl)acetamide is a member of the quinazoline family, known for its diverse biological activities. This article explores its biological activity, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a quinazoline moiety that contributes to its biological activity. The presence of a sulfanyl group suggests potential interactions with biological thiols, enhancing its reactivity. The 4-methylphenyl acetamide group may improve lipophilicity and bioavailability.
Chemical Structure
| Property | Description |
|---|---|
| IUPAC Name | 2-[(2,2-dimethyl-1H-quinazolin-4-yl)sulfanyl]-N-(4-methylphenyl)acetamide |
| Molecular Formula | C20H23N3OS |
| Molecular Weight | 357.48 g/mol |
| CAS Number | 892294-26-7 |
Synthesis Methods
The synthesis of this compound can be achieved through various methods involving the reaction of 2-aminobenzamide with appropriate aldehydes under catalytic conditions. Recent advancements include the use of green chemistry principles to minimize environmental impacts during synthesis.
Anticancer Properties
Research indicates that quinazoline derivatives exhibit significant anticancer activity. The compound has been evaluated against various cancer cell lines, demonstrating promising cytotoxic effects.
- In vitro Studies :
- Mechanism of Action :
Antimicrobial Activity
The compound has also shown potential antimicrobial properties against various pathogens. Its effectiveness can be attributed to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.
Case Studies and Research Findings
A recent study focused on the differential expression of NEK family kinases in breast and cervical cancers revealed that targeting these proteins with novel inhibitors like the studied compound could significantly improve treatment outcomes .
Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
